Quercetin D5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O7 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
6,8-dideuterio-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D,4D,5D |
InChI Key |
REFJWTPEDVJJIY-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Quercetin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Quercetin-d5, a deuterated analog of the naturally occurring flavonoid, quercetin. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis.
Core Chemical Properties and Structure
Quercetin-d5 is a synthetic, deuterated form of quercetin where five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of quercetin in various biological matrices.[1] The fundamental chemical structure remains the same as quercetin, ensuring similar chemical and physical behaviors, such as extraction efficiency and chromatographic retention time.[1]
Chemical Structure of Quercetin-d5
The IUPAC name for Quercetin-d5 is 6,8-dideuterio-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one.[2] The deuterium atoms are located on the A and B rings of the flavonoid structure.
References
Quercetin-d5: A Technical Guide for Researchers in Drug Development and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Quercetin-d5 in modern research, particularly in the fields of analytical chemistry, pharmacokinetics, and drug metabolism. As a deuterated analog of the naturally occurring flavonoid quercetin, Quercetin-d5 serves as an indispensable tool for accurate quantification and metabolic tracking of quercetin in complex biological matrices.
Core Application: Internal Standard in Mass Spectrometry
The primary application of Quercetin-d5 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical properties are nearly identical to quercetin, but its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This distinction is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quercetin quantification.
Experimental Protocol: Quantification of Quercetin in Human Plasma
The following protocol outlines a typical workflow for the quantification of quercetin in human plasma samples using Quercetin-d5 as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile containing Quercetin-d5 at a known concentration (e.g., 50 ng/mL).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both quercetin and Quercetin-d5.
Quantitative Data: Mass Spectrometry Parameters
The following table summarizes typical MRM transitions for quercetin and Quercetin-d5, which are essential for their selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quercetin | 301.0 | 151.0 | 25 |
| 301.0 | 179.0 | 20 | |
| Quercetin-d5 (IS) | 306.0 | 151.0 | 25 |
| 306.0 | 184.0 | 20 |
Method Validation Parameters
A robust analytical method is critical for reliable results. The table below presents typical validation parameters for an LC-MS/MS method for quercetin quantification using Quercetin-d5.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
Application in Pharmacokinetic Studies
Deuterium-labeled internal standards like Quercetin-d5 are vital for accurate pharmacokinetic (PK) studies. By providing a reliable reference, they enable the precise determination of key PK parameters, shedding light on the absorption, distribution, metabolism, and excretion (ADME) of quercetin.
Pharmacokinetic Parameters of Quercetin in Humans
The following table summarizes key pharmacokinetic parameters of quercetin in humans, often determined in studies that would benefit from the use of a deuterated internal standard for enhanced accuracy.
| Parameter | Value |
| Tmax (Time to Peak Concentration) | 0.5 - 3 hours |
| Cmax (Peak Plasma Concentration) | Varies significantly with dose and formulation |
| t½ (Elimination Half-life) | 1 - 10 hours |
| Bioavailability | Low and variable (2 - 30%) |
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for Quercetin Quantification
The following diagram illustrates the logical flow of a typical experiment for quantifying quercetin in a biological sample using Quercetin-d5.
Quercetin-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Quercetin-d5, a deuterated analogue of the naturally occurring flavonoid, quercetin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies associated with this stable isotope-labeled internal standard. Quercetin-d5 is primarily utilized in pharmacokinetic and metabolic studies of quercetin, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.
Compound Identification and General Specifications
Quercetin-d5 is structurally identical to quercetin, with the exception of five hydrogen atoms on the A-ring being replaced by deuterium atoms.[1] This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard in quantitative mass spectrometry assays.
| Parameter | Specification | Reference |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one-d5 | |
| CAS Number | 263711-78-0 | [2] |
| Molecular Formula | C₁₅H₅D₅O₇ | [2] |
| Molecular Weight | 307.27 g/mol | [2] |
| Appearance | Yellow to greenish-yellow solid | |
| Purity | ≥99.00% | [1] |
| Storage | -20°C, protected from light and moisture |
Quantitative Analysis Data
The following tables summarize the typical quantitative data presented in a Certificate of Analysis for Quercetin-d5. The values presented are representative and may vary between batches.
Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC-UV | ≥99.0% | 99.6% |
| Isotopic Purity | ¹H NMR / LC-MS | ≥98 atom % D | 99.2 atom % D |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | 0.3% |
| Residual Solvents | GC-HS | Conforms to USP <467> | Complies |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values | Complies |
Residual Solvents Analysis
| Solvent | Method | Limit (ppm) | Result (ppm) |
| Methanol | GC-HS | ≤3000 | <50 |
| Ethanol | GC-HS | ≤5000 | <50 |
| Acetone | GC-HS | ≤5000 | <50 |
| Dichloromethane | GC-HS | ≤600 | Not Detected |
| Hexanes | GC-HS | ≤290 | Not Detected |
Elemental Analysis
| Element | Method | Theoretical (%) | Actual (%) |
| Carbon (C) | Combustion Analysis | 58.63 | 58.55 |
| Hydrogen (H) + Deuterium (D) | Combustion Analysis | 3.28 | 3.31 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 370 nm.
-
Procedure: A solution of Quercetin-d5 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of Quercetin-d5 is compared to the total area of all peaks to determine purity.
Nuclear Magnetic Resonance (¹H NMR) for Isotopic Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A sample of Quercetin-d5 is dissolved in DMSO-d6 and the ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions of deuteration on the A-ring, relative to the remaining proton signals, is used to confirm the high isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Procedure: A dilute solution of Quercetin-d5 is infused or injected into the LC-MS system. The mass spectrum will show a prominent ion corresponding to the [M-H]⁻ of Quercetin-d5 (m/z 306.0). The mass shift of +5 Da compared to unlabeled quercetin (m/z 301.0) confirms the identity and the distribution of the isotopic peaks can be used to assess the level of deuteration.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
-
Procedure: A weighed sample of Quercetin-d5 is placed in a sealed headspace vial and heated. The vapor phase is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of Quercetin-d5.
References
A Technical Guide to Quercetin D5 for Researchers and Drug Development Professionals
Introduction
Quercetin D5 is a deuterated form of quercetin, a naturally occurring flavonoid found in many fruits and vegetables. Its structural similarity to quercetin, with the substitution of five hydrogen atoms with deuterium, makes it an ideal internal standard for the accurate quantification of quercetin in complex biological matrices. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its physicochemical properties, and detailed experimental protocols for its use in research and drug development.
Commercial Suppliers of this compound
A number of reputable suppliers offer this compound for research purposes. The following table summarizes key information from some of the prominent commercial vendors. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information on purity and isotopic enrichment.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |
| GlpBio | This compound | 263711-78-0 | C₁₅H₅D₅O₇ | >99.00% | Provided with a Certificate of Analysis (COA) and Safety Data Sheet (SDS).[1] |
| MedChemExpress | Quercetin-d5 | 263711-78-0 | C₁₅H₅D₅O₇ | Not specified | Deuterium labeled Quercetin. |
| TargetMol | Quercetin-d5 | 263711-78-0 | C₁₅H₅D₅O₇ | Not specified | Deuterated compound of Quercetin.[2] |
| DC Chemicals | This compound | 263711-78-0 | C₁₅H₅D₅O₇ | Not specified | Deuterium labeled Quercetin. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 307.27 g/mol | [3] |
| Appearance | Yellow needles or yellow powder | |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [4][5] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month. | |
| Stability | The solid form is stable for at least 12 months when stored as directed. Aqueous solutions should not be stored for more than one day. |
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of quercetin in biological samples such as plasma, urine, and milk.
Stock Solution Preparation
-
Solvent Selection : Prepare stock solutions of this compound in a suitable organic solvent such as methanol, ethanol, or DMSO.
-
Concentration : A typical stock solution concentration is 1 mg/mL.
-
Storage : Store the stock solution in amber vials at -20°C to protect it from light and degradation.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Aliquoting : To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking : Add a known amount of this compound working solution to the plasma sample. The final concentration of the internal standard should be optimized for the specific assay but is often in the range of 10-100 ng/mL.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v water:acetonitrile with 0.1% formic acid).
-
Analysis : Vortex the reconstituted sample for 30 seconds and transfer it to an LC autosampler vial for analysis.
LC-MS/MS Method for Quercetin Quantification
The following is a representative LC-MS/MS method. Optimization of chromatographic and mass spectrometric parameters is essential for achieving desired sensitivity and selectivity.
Chromatographic Conditions
-
UHPLC System : A standard UHPLC system.
-
Column : A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. An example gradient is as follows:
-
0-4 min, 20-30% B.
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 1-10 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.
-
Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transitions for both quercetin and this compound.
-
Quercetin : m/z 301 → 151 and 301 → 178.
-
This compound : The precursor ion will be shifted by +5 Da (m/z 306). The product ions may or may not be shifted depending on the location of the deuterium atoms in the fragmented portion of the molecule. It is crucial to determine the optimal transitions for this compound empirically.
-
-
Source Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity. Representative parameters include:
-
Capillary Voltage: 3,000 V.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 550°C.
-
Desolvation Gas Flow: 1,000 L/h.
-
Cone Gas Flow: 50 L/h.
-
Signaling Pathways Modulated by Quercetin
Quercetin is known to modulate a variety of cellular signaling pathways, which contributes to its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. The following diagrams illustrate some of the key pathways affected by quercetin.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines a typical workflow for a pharmacokinetic study of quercetin using this compound as an internal standard.
References
- 1. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 5. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin D5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Quercetin D5. The following sections detail the chemical properties, degradation pathways, storage recommendations, and analytical methodologies for assessing the stability of this deuterated flavonoid.
Introduction to this compound
This compound is a deuterated form of Quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. The five deuterium atoms on the A ring of the molecule make it a valuable internal standard for mass spectrometry-based quantitative analysis of Quercetin in various biological matrices. Accurate quantification relies on the stability of this internal standard; therefore, understanding its degradation profile and optimal storage conditions is critical for reliable experimental results. While the chemical behavior of this compound is expected to be very similar to its non-deuterated counterpart, the kinetic isotope effect may lead to slight differences in the rate of degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, specific storage conditions for both the solid form and solutions should be adhered to.
Solid Form
For solid (powder) this compound, the following storage conditions are recommended based on supplier data sheets and certificates of analysis[1][2]:
| Parameter | Recommendation | Duration |
| Temperature | -20°C | Up to 3 years[2] |
| 2-8°C | Short-term storage | |
| Light | Protect from light | At all times |
| Atmosphere | Tightly sealed container | At all times |
Solutions
The stability of this compound in solution is dependent on the solvent, temperature, and pH. For stock solutions, the following storage is advised[1][2]:
| Solvent | Temperature | Duration |
| Organic Solvents (e.g., DMSO, Ethanol) | -80°C | Up to 1 year |
| -20°C | Up to 1 month | |
| Aqueous Solutions | Not recommended for long-term storage | Prepare fresh daily |
It is crucial to prepare and use aqueous solutions on the same day due to the rapid degradation of Quercetin in aqueous environments, especially at neutral or alkaline pH. If advance preparation of stock solutions is necessary, they should be stored in tightly sealed vials as aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Factors Influencing Stability and Degradation Pathways
The stability of this compound is influenced by several environmental factors. Its degradation primarily occurs through oxidation, hydroxylation, and cleavage of the C-ring.
Key Factors Affecting Stability:
-
pH: Quercetin degradation is significantly accelerated in neutral to alkaline conditions (pH > 7). Acidic conditions generally improve stability.
-
Temperature: Elevated temperatures promote the degradation of Quercetin.
-
Light: Exposure to UV and visible light can induce photodegradation.
-
Oxygen: The presence of oxygen contributes to oxidative degradation.
-
Metal Ions: Certain metal ions can catalyze the oxidation of Quercetin.
The primary degradation pathways of Quercetin, which are presumed to be the same for this compound, are outlined below.
Caption: Major degradation pathways of Quercetin.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.
General Workflow for Stability Testing
A typical workflow for assessing the stability of a phytochemical standard like this compound involves several key steps.
Caption: General workflow for phytochemical stability testing.
Stability-Indicating HPLC-UV Method
This protocol is adapted from validated methods for Quercetin analysis and is suitable for assessing the stability of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Isocratic mixture of 0.4% orthophosphoric acid in water and Acetonitrile (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm or 368 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 2-14 µg/mL).
Forced Degradation Study Protocol:
-
Acid Degradation: Treat the sample solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours). Neutralize before injection.
-
Base Degradation: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes). Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid or solution to dry heat (e.g., 100°C) for a specified period.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Analyze the stressed samples using the HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.
LC-MS/MS for Degradation Product Identification
For the structural elucidation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Typical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
MS Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Optimized for the fragmentation of this compound and its potential degradation products.
This technique allows for the accurate mass measurement of parent and fragment ions, enabling the identification of degradation products by comparing the fragmentation patterns with known structures or through de novo interpretation.
Summary of Quantitative Stability Data for Quercetin
While specific quantitative stability data for this compound is limited, studies on Quercetin provide valuable insights.
| Condition | Formulation | Temperature | Duration | % Degradation/Loss of Activity | Reference |
| pH 2.0 | Ethanol Solution | Room Temp. | Not specified | 79.21% | |
| pH 6.8 | Ethanol Solution | Room Temp. | Not specified | 0.43% | |
| pH 6.0 | Aqueous Solution | 37°C | Not specified | Rate constant (k) = 2.81 x 10⁻² h⁻¹ | |
| pH 7.5 | Aqueous Solution | 37°C | Not specified | Rate constant (k) = 0.375 h⁻¹ | |
| Raw Material | Solid | 4°C, RT, 37°C, 45°C | 182 days | No detectable loss | |
| Nonionic Cream | Topical | 4°C | 126 days | 20.1% | |
| Anionic Gel-Cream | Topical | 45°C | 84 days | 28.4% |
Conclusion
This compound is a stable compound when stored correctly in its solid form, protected from light and moisture at low temperatures. In solution, its stability is significantly reduced, particularly in aqueous media and at neutral to alkaline pH. For accurate and reproducible results in quantitative studies, it is imperative to adhere to the recommended storage and handling procedures. The use of validated stability-indicating analytical methods, such as HPLC-UV and LC-MS/MS, is essential for monitoring the integrity of this compound and ensuring the quality of experimental data. Researchers should be mindful of the potential for degradation and take appropriate measures to minimize it throughout the experimental workflow.
References
Deuterated Quercetin as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated quercetin as an internal standard in quantitative analysis, particularly in the context of bioanalytical and pharmacokinetic studies. This document details the rationale for using a deuterated internal standard, provides a detailed experimental protocol for its use in LC-MS/MS analysis, summarizes key quantitative data, and outlines a method for its synthesis. Additionally, it explores the significant signaling pathways modulated by quercetin, offering a deeper context for its biological relevance.
The Rationale for Using Deuterated Quercetin as an Internal Standard
In quantitative analytical chemistry, particularly in complex matrices like plasma or tissue homogenates, an internal standard (IS) is crucial for accurate and precise measurements. The ideal IS should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation, chromatographic separation, and mass spectrometric detection.[1]
Stable isotope-labeled (SIL) internal standards, such as deuterated quercetin, are considered the "gold standard" for quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight of the compound is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical properties, such as polarity, ionization efficiency, and fragmentation pattern, remain nearly identical to the native compound. This near-identical behavior ensures that the deuterated standard experiences the same matrix effects, extraction recovery, and potential degradation as the analyte, leading to more accurate and reliable quantification.[1][2]
For a compound like quercetin, which undergoes extensive metabolism in vivo, a deuterated internal standard is particularly advantageous for tracking the parent compound accurately in pharmacokinetic studies.[3]
Synthesis of Deuterated Quercetin (Quercetin-d3)
The synthesis of deuterated quercetin can be achieved through hydrogen-deuterium (H/D) exchange reactions. The following protocol is a representative method based on established principles of H/D exchange in flavonoids.
Experimental Protocol: Synthesis of Quercetin-d3
Objective: To introduce deuterium atoms onto the quercetin molecule, typically at positions that are not readily exchangeable under physiological conditions. A common commercially available form is Quercetin-d3, with deuterium atoms on the B-ring.
Materials and Reagents:
-
Quercetin
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated methanol (CD₃OD, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve quercetin (1 equivalent) in a mixture of deuterated methanol (CD₃OD) and deuterium oxide (D₂O).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (excess, e.g., 5 equivalents) to the solution. The base facilitates the deprotonation of hydroxyl groups and promotes H/D exchange at acidic C-H positions.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the exchanging protons.
-
Quenching and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully neutralize the mixture by dropwise addition of a dilute solution of hydrochloric acid in D₂O until the pH is approximately neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the deuterated quercetin with ethyl acetate. Repeat the extraction process three times to ensure maximum recovery.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude deuterated quercetin.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the purified deuterated quercetin.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry (to determine the mass shift) and ¹H and ¹³C NMR spectroscopy.
Quantitative Analysis of Quercetin using Deuterated Quercetin as an Internal Standard
The following is a comprehensive protocol for the quantification of quercetin in human plasma using a validated LC-MS/MS method with deuterated quercetin as an internal standard. This protocol is a composite of best practices found in the literature.
Experimental Workflow
The general workflow for the bioanalytical method is depicted below.
Detailed Experimental Protocol
Objective: To accurately quantify the concentration of quercetin in human plasma samples.
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Quercetin reference standard
-
Deuterated quercetin (e.g., Quercetin-d3) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of quercetin and deuterated quercetin (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of quercetin by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Prepare a working solution of the deuterated quercetin internal standard (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
-
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the deuterated quercetin internal standard working solution to each plasma sample (except for blank controls) and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% mobile phase A, 10% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quercetin: Precursor ion (m/z) 301.0 -> Product ion (m/z) 151.0
-
Deuterated Quercetin (d3): Precursor ion (m/z) 304.0 -> Product ion (m/z) 151.0
-
-
Optimize other MS parameters such as declustering potential, collision energy, and ion source temperature for maximum sensitivity.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of quercetin standards and processing them in the same manner as the unknown samples.
-
Plot the peak area ratio of quercetin to deuterated quercetin against the nominal concentration of quercetin.
-
Perform a linear regression analysis to determine the calibration curve.
-
Calculate the concentration of quercetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method for quercetin using a deuterated internal standard, as well as representative pharmacokinetic data from human studies.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Specification/Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (as %CV) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (as % Bias) | |
| Intra-day | Within ±15% |
| Inter-day | Within ±15% |
| Recovery | |
| Quercetin | 85 - 115% |
| Deuterated Quercetin | 85 - 115% |
| Matrix Effect | |
| Normalized to IS | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Note: These are representative values and may vary between different validated methods.
Table 2: Representative Pharmacokinetic Parameters of Quercetin in Humans After Oral Administration
| Study Reference | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Moon et al. (2008) | 500 mg | - | - | - |
| Lee et al. (2012) | ~100 mg (from onion powder) | 273.2 ± 93.7 | 2.0 ± 1.7 | - |
| Lee et al. (2012) | ~100 mg (from apple peel) | 63.8 ± 22.4 | 2.9 ± 2.0 | - |
| Erlund et al. (2000) | 50 mg | ~200-300 | 4.8 | ~1500-2000 |
Note: Cmax, Tmax, and AUC values can vary significantly depending on the formulation, food matrix, and individual metabolism.
Quercetin Signaling Pathways
Quercetin is known to modulate a variety of intracellular signaling pathways, contributing to its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.
PI3K/Akt/mTOR Pathway
Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, quercetin can induce apoptosis in cancer cells.
References
- 1. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle and Application of Quercetin-D5 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of Quercetin-D5 as an internal standard in mass spectrometry-based quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, metabolism research, and the quantitative determination of quercetin in various biological matrices.
Core Principle: Isotope Dilution Mass Spectrometry with Quercetin-D5
The cornerstone of accurate quantification in mass spectrometry is the use of an appropriate internal standard (IS). An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, from sample extraction to ionization and detection.[1] Deuterated stable isotope-labeled internal standards, such as Quercetin-D5, are considered the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3]
Quercetin-D5 is a form of quercetin where five hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to quercetin but has a mass-to-charge ratio (m/z) that is 5 units higher. This mass difference is the key to its utility.
The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard (Quercetin-D5) to the sample at the earliest stage of preparation. Because Quercetin-D5 and the endogenous quercetin have virtually identical physicochemical properties, any loss of analyte during sample preparation, chromatographic separation, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard.[1] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, allowing for highly accurate and precise quantification, correcting for variations in matrix effects and extraction efficiency.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of quercetin in a biological matrix, such as plasma, using Quercetin-D5 as an internal standard. These protocols are synthesized from various validated methods for quercetin analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like quercetin from plasma samples.
-
Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of Quercetin-D5 working solution to the plasma sample.
-
Protein Precipitation: Add a precipitating agent, typically 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid, to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase starting composition.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are representative LC-MS/MS parameters for the analysis of quercetin.
| Parameter | Typical Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used. |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid. |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |
| Gradient Elution | A gradient elution is often employed to achieve good separation of quercetin from matrix components. The gradient starts with a low percentage of organic phase, which is gradually increased. |
| Column Temperature | Maintained at a constant temperature, for example, 40°C. |
| Injection Volume | Typically 5-10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer is commonly used for quantitative analysis. |
| Ionization Source | Electrospray ionization (ESI) in negative ion mode is generally preferred for quercetin analysis. |
| Ion Source Temperature | Typically between 400-550°C. |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 for details. |
Table 2: Representative MRM Transitions for Quercetin and Inferred Transitions for Quercetin-D5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Quercetin | 301.0 | 151.0 | This is a commonly used and highly specific transition for quercetin. |
| 179.0 | An alternative or confirmatory product ion. | ||
| Quercetin-D5 | 306.0 | 151.0 or 179.0 | The precursor ion is inferred by adding 5 Da to the mass of quercetin. The product ions are expected to be the same as quercetin, assuming the deuterium labels are on a stable part of the molecule that is not lost during fragmentation. |
Note: The optimal MRM transitions, including collision energies and other compound-specific parameters, should be determined empirically for the specific instrument being used.
References
Quercetin-d5: A Technical Guide for Researchers
This technical guide provides essential information on Quercetin-d5, a deuterated analog of the naturally occurring flavonoid, quercetin. Designed for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, applications, and relevant biological pathways associated with this compound.
Core Compound Data
Quercetin-d5 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of quercetin in biological matrices.[1] Its five deuterium atoms provide a distinct mass shift, enabling precise and accurate measurement.
| Property | Value | Source |
| CAS Number | 263711-78-0 | [1][2][3] |
| Molecular Formula | C15H5D5O7 | [2] |
| Molecular Weight | 307.27 g/mol | |
| Parent Compound | Quercetin | |
| Parent CAS Number | 117-39-5 |
Experimental Protocol: Quantification of Quercetin in Plasma using LC-MS/MS with Quercetin-d5 Internal Standard
This protocol outlines a standard method for the accurate determination of quercetin concentrations in plasma samples.
1. Objective: To quantify the concentration of quercetin in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Quercetin-d5 as an internal standard.
2. Materials:
-
Quercetin analytical standard
-
Quercetin-d5 internal standard
-
Human or animal plasma
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Protein precipitation plates or tubes
-
LC-MS/MS system
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of quercetin and Quercetin-d5 in methanol.
-
Working Standard Solutions: Serially dilute the quercetin stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Quercetin-d5 stock solution with 50:50 acetonitrile:water.
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (50 ng/mL Quercetin-d5).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate quercetin from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Quercetin: Q1 301.0 -> Q3 151.0
-
Quercetin-d5: Q1 306.0 -> Q3 151.0
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Quercetin/Quercetin-d5) against the concentration of the calibration standards.
-
Determine the concentration of quercetin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Biological Context: Quercetin as a PI3K Inhibitor
Quercetin, the parent compound of Quercetin-d5, is a known inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.
Caption: PI3K signaling pathway with Quercetin inhibition.
Experimental Workflow: Bioanalytical Method
The following diagram illustrates the general workflow for utilizing Quercetin-d5 in a typical bioanalytical experiment.
Caption: Workflow for sample analysis using an internal standard.
References
Methodological & Application
Application Note: Quantitative Analysis of Quercetin in Biological Matrices using Quercetin-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of quercetin progresses, the need for a robust and reliable analytical method for its quantification in biological matrices is paramount. This application note describes a detailed protocol for the analysis of quercetin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, Quercetin-d5, for accurate and precise quantification.
Signaling Pathways Modulated by Quercetin
Quercetin has been shown to modulate a multitude of cellular signaling pathways, contributing to its diverse biological effects. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential. Key pathways affected by quercetin include the PI3K/Akt, MAPK, and Nrf2 signaling cascades.[1][2][3][4]
Caption: Quercetin's modulation of key signaling pathways.
Experimental Protocols
This section outlines the detailed methodology for the LC-MS/MS analysis of quercetin using Quercetin-d5 as an internal standard.
Materials and Reagents
-
Quercetin and Quercetin-d5 standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting quercetin from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Quercetin-d5 internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
A standard UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of quercetin and internal standard. A typical gradient starts with a low percentage of mobile phase B, ramps up, and then re-equilibrates. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The use of a stable isotope-labeled internal standard like Quercetin-d5 allows for accurate and precise quantification. The following tables summarize the MRM transitions for quercetin and the predicted transitions for Quercetin-d5, along with typical quantitative data from published methods.
Table 1: MRM Transitions for Quercetin and Quercetin-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Quercetin | 301.0 | 151.0 | Negative |
| 301.0 | 179.0 | Negative | |
| 303.0 | 153.0 | Positive | |
| 303.0 | 137.0 | Positive | |
| Quercetin-d5 | 306.0 (Predicted) | 154.0 (Predicted) | Negative |
| (Internal Standard) | 306.0 (Predicted) | 182.0 (Predicted) | Negative |
| 308.0 (Predicted) | 158.0 (Predicted) | Positive | |
| 308.0 (Predicted) | 140.0 (Predicted) | Positive |
Note: The MRM transitions for Quercetin-d5 are predicted based on the known fragmentation of quercetin and the mass shift from deuterium labeling. These should be confirmed experimentally.
Table 2: Summary of Quantitative Data from Published LC-MS/MS Methods for Quercetin
| Parameter | Value Range | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [5] |
| Linearity (r²) | > 0.99 | |
| Recovery | 85 - 110% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of quercetin is depicted in the following diagram.
Caption: Workflow for Quercetin LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of quercetin in biological matrices using LC-MS/MS with Quercetin-d5 as an internal standard. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive. By utilizing the provided methodologies and workflows, researchers can effectively identify and quantify quercetin, facilitating a deeper understanding of its pharmacokinetic profile and biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Estimation of Quercetin and trans-Resveratrol in Cissus quadrangularis Extract in Rat Serum Using Validated LC-MS/MS Method: Application to Pharmacokinetic and Stability Studies [mdpi.com]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Application Note: High-Throughput Quantification of Quercetin in Human Plasma Using Quercetin-d5 as an Internal Standard by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a flavonoid found in numerous fruits, vegetables, and grains, has garnered significant interest in the scientific community for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable quantification of quercetin in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials. This application note provides a detailed protocol for the sensitive and selective quantification of quercetin in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Quercetin-d5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Bioanalytical Method
This method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in negative ion mode.
Experimental Protocols
1. Materials and Reagents
-
Quercetin (≥95% purity)
-
Quercetin-d5 (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve quercetin and Quercetin-d5 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the quercetin primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Quercetin-d5 primary stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL Quercetin-d5 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
4. UHPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the quantification of quercetin.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quercetin | 301.04 | 151.00 | 100 | 25 |
| 301.04 | 178.90 | 100 | 20 | |
| Quercetin-d5 (IS) | 306.07 | 153.00 | 100 | 25 |
| 306.07 | 182.90 | 100 | 20 |
Note: The MRM transitions for Quercetin-d5 are proposed based on the known fragmentation pattern of quercetin. The precursor ion reflects the addition of five deuterium atoms. The product ions are shifted accordingly.
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of quercetin in plasma.
Caption: Experimental workflow for quercetin quantification in plasma.
Quercetin Signaling Pathway
Quercetin is known to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the key pathways affected by quercetin is the PI3K/Akt pathway, which is often dysregulated in cancer.
Application Note: High-Throughput Analysis of Quercetin in Plasma for Pharmacokinetic Studies Using Quercetin-D5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of quercetin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Quercetin-D5, is employed. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This methodology is ideally suited for high-throughput pharmacokinetic studies of quercetin and its derivatives in clinical and preclinical research.
Introduction
Quercetin, a flavonoid found in numerous fruits, vegetables, and grains, is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and cardioprotective properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of quercetin-based therapeutics and dietary supplements. Pharmacokinetic studies are essential for elucidating these processes; however, the accurate quantification of quercetin in biological matrices can be challenging due to its extensive metabolism and potential for matrix effects in LC-MS/MS analysis.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Quercetin-D5, is the gold standard for quantitative bioanalysis. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the analysis of quercetin in plasma, utilizing Quercetin-D5 as the internal standard.
Experimental
Materials and Reagents
-
Quercetin (≥95% purity)
-
Quercetin-D5 (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of quercetin from plasma samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Quercetin-D5 working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Quercetin | 301.0 | 151.0 (Quantifier) | 100 | -35 |
| Quercetin | 301.0 | 179.0 (Qualifier) | 100 | -25 |
| Quercetin-D5 | 306.0 | 153.0 (Quantifier) | 100 | -35 |
Results and Discussion
This method provides excellent sensitivity and specificity for the quantification of quercetin in human plasma. The use of Quercetin-D5 as an internal standard effectively compensates for matrix effects and variability in sample processing, resulting in high accuracy and precision. The described chromatographic conditions allow for a rapid analysis time, making this method suitable for high-throughput pharmacokinetic studies.
Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data that could be obtained using this method following oral administration of a 500 mg quercetin supplement.
Table 4: Representative Pharmacokinetic Parameters of Quercetin
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 250 ± 75 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 850 ± 210 |
| AUC(0-inf) | ngh/mL | 950 ± 230 |
| t1/2 | h | 3.5 ± 1.0 |
Data are for total quercetin after enzymatic hydrolysis of conjugated metabolites.
Workflow and Signaling Pathway Diagrams
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of quercetin in plasma. The incorporation of Quercetin-D5 as an internal standard is critical for achieving the accuracy and precision required for robust pharmacokinetic studies. This protocol can be readily implemented in research laboratories to advance the understanding of quercetin's therapeutic potential.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Quercetin in Human Plasma Using Quercetin-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of quercetin in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, Quercetin-d5, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer in negative ion electrospray ionization mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the precise measurement of quercetin in biological matrices.
Introduction
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains.[1][2] It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[2] To accurately assess its pharmacokinetic profile and biological effects, a reliable and sensitive analytical method for its quantification in biological fluids is essential.[1] LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as Quercetin-d5, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.
Experimental
Materials and Reagents
-
Quercetin (≥95% purity)
-
Quercetin-d5 (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for the extraction of quercetin and quercetin-d5 from human plasma.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Quercetin-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Protocol
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The following MRM transitions were optimized for the detection of quercetin and its internal standard, Quercetin-d5.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quercetin | 301.0 | 151.0 | 100 | 25 |
| Quercetin | 301.0 | 179.0 | 100 | 20 |
| Quercetin-d5 (IS) | 306.0 | 151.0 | 100 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of quercetin in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.5 minutes for quercetin. The use of Quercetin-d5 as an internal standard effectively compensated for any matrix-induced signal suppression or enhancement.
Linearity, Precision, and Accuracy
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines.
Lower Limit of Quantification (LLOQ)
The LLOQ for quercetin in human plasma was determined to be 1 ng/mL, demonstrating the high sensitivity of the method.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Quercetin.
Caption: Proposed fragmentation pathway of Quercetin in negative ion mode.
Conclusion
This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of quercetin in human plasma using Quercetin-d5 as an internal standard. The simple sample preparation and rapid analysis time make this method ideal for high-throughput applications in clinical and pharmaceutical research. The method has been successfully validated and is fit for purpose for pharmacokinetic and other bioanalytical studies.
References
Application Notes and Protocols for Quercetin-D5 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant interest in cancer research due to its pleiotropic anti-cancer effects. These effects are mediated through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Quercetin-D5 is a deuterated form of quercetin, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses.
From a biological activity standpoint, the substitution of hydrogen with deuterium is not expected to alter the fundamental mechanisms of action. Therefore, for the purposes of determining effective concentrations and protocols for in vitro cell culture experiments, the extensive body of research on quercetin can be directly applied to Quercetin-D5. These application notes provide a comprehensive guide to the use of Quercetin-D5 in cell culture, with a focus on determining effective concentrations and protocols for assessing its anti-cancer properties.
Data Presentation: Efficacy of Quercetin Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound in vitro. The following table summarizes the IC50 values of quercetin in several cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. These concentrations serve as a strong starting point for designing experiments with Quercetin-D5.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| CT-26 | Colon Carcinoma | 24 | 118.1 ± 5.55 | [1] |
| CT-26 | Colon Carcinoma | 48 | 97.5 ± 4.12 | [1] |
| CT-26 | Colon Carcinoma | 72 | 78.3 ± 3.28 | [1] |
| LNCaP | Prostate Adenocarcinoma | 24 | 105.2 ± 4.87 | [1] |
| LNCaP | Prostate Adenocarcinoma | 48 | 88.6 ± 3.54 | [1] |
| LNCaP | Prostate Adenocarcinoma | 72 | 65.4 ± 2.91 | |
| MCF-7 | Breast Cancer | 24 | >120 | |
| MCF-7 | Breast Cancer | 48 | 109.7 ± 5.01 | |
| MCF-7 | Breast Cancer | 72 | 89.2 ± 4.22 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 95.4 ± 3.98 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 75.1 ± 3.11 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 55.8 ± 2.43 | |
| Raji | Human Lymphoid | 24 | 110.3 ± 4.55 | |
| Raji | Human Lymphoid | 48 | 92.4 ± 3.88 | |
| Raji | Human Lymphoid | 72 | 71.6 ± 3.05 | |
| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | |
| MDA-MB-468 | Breast Cancer | - | 55 | |
| Caco-2 | Colorectal Adenocarcinoma | - | ~50 | |
| HT-29 | Colon Cancer | 24 | ~100 (for ~50% inhibition) |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of Quercetin-D5 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quercetin-D5 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Quercetin-D5:
-
Prepare serial dilutions of Quercetin-D5 from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 120 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Quercetin-D5 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Quercetin-D5 dilutions or vehicle control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the Quercetin-D5 concentration to determine the IC50 value.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is designed to investigate the effect of Quercetin-D5 on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, a major target of quercetin's anti-cancer activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quercetin-D5 stock solution
-
6-well cell culture plates
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Quercetin-D5 (e.g., 0, 25, 50, 100 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt and anti-Akt, diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal. Use β-actin as a loading control.
-
Visualization of Key Processes
Experimental Workflow for Determining Quercetin-D5 Efficacy
Caption: Workflow for assessing cell viability using the MTT assay.
Quercetin's Inhibition of the PI3K/Akt Signaling Pathway
Caption: Quercetin-D5 inhibits the PI3K/Akt signaling pathway.
References
Application Notes & Protocols: Preparation of a Quercetin-d5 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin is a natural flavonoid found in many fruits, vegetables, and grains, known for its antioxidant, anti-inflammatory, and other biological activities. In analytical chemistry and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of target analytes by correcting for variations during sample preparation and analysis. Quercetin-d5, a deuterated form of quercetin, serves as an ideal internal standard for mass spectrometry-based quantification of quercetin in complex biological matrices.[1][2]
This document provides a detailed protocol for the preparation of a Quercetin-d5 stock solution, including information on solubility, storage, and handling to ensure its stability and efficacy as an internal standard.
Quantitative Data Summary
The following tables summarize the key properties of Quercetin and Quercetin-d5, which are expected to have nearly identical solubility and stability characteristics.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₅D₅O₇ | [3] |
| Molecular Weight | 307.27 g/mol | [3] |
| Appearance | Crystalline solid, typically yellow | [4] |
| Purity | ≥95% (typical) |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~2 mg/mL | |
| Methanol | Soluble | |
| Isopropanol | Soluble | |
| Water / Aqueous Buffers | Sparingly soluble / <0.1 g/100 mL |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid Powder | -20°C | Up to 3 years | --- | |
| In Solvent | -80°C | Up to 1 year | Aliquoted, protected from light | |
| Aqueous Solution | 2-8°C | Not more than 1 day | --- |
Experimental Protocol: Preparation of a 1 mg/mL Quercetin-d5 Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of Quercetin-d5 in DMSO, a common solvent for this compound.
3.1. Materials and Equipment
-
Quercetin-d5 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
-
Amber or light-blocking microcentrifuge tubes or cryovials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Procedure
-
Pre-dissolution Steps:
-
Allow the Quercetin-d5 powder container to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a clean and dry weighing boat or paper.
-
-
Weighing:
-
On an analytical balance, accurately weigh the desired amount of Quercetin-d5. For a 1 mg/mL solution in a 5 mL final volume, weigh 5.0 mg of the powder.
-
Carefully transfer the weighed powder into a 5 mL Class A volumetric flask.
-
-
Dissolution:
-
Add approximately 3-4 mL of anhydrous DMSO to the volumetric flask containing the Quercetin-d5 powder.
-
Cap the flask and vortex gently for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the flask in a sonicator bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
-
Final Volume Adjustment:
-
Once the Quercetin-d5 is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in amber or light-blocking cryovials. This prevents degradation from repeated freeze-thaw cycles and light exposure.
-
Clearly label each vial with the compound name (Quercetin-d5), concentration (1 mg/mL), solvent (DMSO), preparation date, and your initials.
-
Store the aliquoted stock solution at -80°C for long-term stability (up to 1 year).
-
3.3. Safety Precautions
-
Handle Quercetin-d5 powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for Quercetin-d5 and DMSO before handling.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing a Quercetin-d5 stock solution.
Diagram 2: Application in Quantitative Analysis
Caption: Logical workflow for using Quercetin-d5 in bioanalysis.
References
Application Notes and Protocols for the Analysis of Quercetin Metabolites in Urine using Quercetin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a flavonoid found in many fruits and vegetables, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. After ingestion, quercetin undergoes extensive metabolism, resulting in various conjugated metabolites that are primarily excreted in urine. Accurate quantification of these metabolites is essential for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for the analysis of major quercetin metabolites in human urine using an internal standard, Quercetin-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for reliable quantification. The main metabolites of quercetin found in human urine include quercetin monoglucuronide sulfates, methylated quercetin monoglucuronides, and quercetin diglucuronide[1].
Quercetin Metabolism
Quercetin glycosides from dietary sources are hydrolyzed in the small intestine to quercetin aglycone. The aglycone is then rapidly metabolized in the enterocytes and the liver through methylation, sulfation, and glucuronidation. The primary enzyme responsible for the methylation of quercetin is Catechol-O-methyltransferase (COMT)[2]. The resulting water-soluble metabolites are then circulated in the bloodstream and subsequently eliminated through urine. The major metabolic reactions include the formation of glucuronides, sulfates, and methylated derivatives[3][4].
References
Application Note & Protocol: High-Throughput Analysis of Quercetin in Plant Extracts Using Solid-Phase Extraction with Quercetin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of quercetin in complex plant extracts. To correct for matrix effects and variations in extraction efficiency, a deuterated internal standard, Quercetin-d5, is utilized. This method is suitable for high-throughput analysis and provides accurate and precise results essential for natural product research, quality control of herbal medicines, and drug development. The subsequent analysis is performed by High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Introduction
Quercetin, a ubiquitous flavonoid found in numerous plants, is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of quercetin in plant extracts is crucial for standardization and ensuring therapeutic efficacy. However, the complexity of plant matrices often leads to significant interference and matrix effects, posing a challenge for reliable analysis.[3]
Solid-phase extraction (SPE) is a widely used technique for the selective isolation and pre-concentration of analytes from complex samples.[3][4] The use of a stable isotope-labeled internal standard, such as Quercetin-d5, is the gold standard for correcting analytical variability, as it closely mimics the behavior of the analyte during sample preparation and ionization in the mass spectrometer. This application note provides a step-by-step protocol for the SPE of quercetin from plant extracts using Quercetin-d5 as an internal standard, followed by HPLC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Quercetin (≥95% purity)
-
Quercetin-d5 (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Plant material (e.g., dried leaves, flowers)
Preparation of Standard Solutions
-
Quercetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of quercetin and dissolve in 10 mL of methanol.
-
Quercetin-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Quercetin-d5 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the quercetin stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with the Quercetin-d5 IS to a final concentration of 100 ng/mL.
Sample Preparation
-
Extraction: Weigh 1 g of finely ground, dried plant material into a centrifuge tube. Add 10 mL of 80% methanol in water.
-
Spiking: Add a known amount of Quercetin-d5 internal standard solution (e.g., to a final concentration of 100 ng/mL in the final extract volume).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the reconstituted plant extract onto the SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate quercetin from other matrix components. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Quercetin: Precursor ion (m/z) 301 -> Product ion (m/z) 151
-
Quercetin-d5: Precursor ion (m/z) 306 -> Product ion (m/z) 151
-
Data Presentation
The following tables summarize the quantitative performance of the described method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Recovery and Precision
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| 5 | 98.2 | 4.5 | 6.8 |
| 50 | 101.5 | 3.2 | 5.1 |
| 500 | 99.7 | 2.8 | 4.3 |
Visualizations
References
- 1. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving Quercetin D5 recovery in complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and reproducibility of Quercetin D5 analysis in complex biological matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in bioanalysis? this compound is a stable isotope-labeled (SIL) version of quercetin, a naturally occurring flavonoid. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), its primary role is to serve as an internal standard (IS).[1] An IS is crucial for improving the accuracy and precision of results by compensating for the variability and potential loss of the analyte (quercetin) during sample preparation, injection, and analysis.[1][2]
Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard like this compound considered the gold standard? SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This means this compound will behave almost identically to quercetin throughout the entire analytical workflow, including extraction, chromatography (co-elution), and ionization. This allows it to accurately account for matrix effects (ion suppression or enhancement) and variations in extraction recovery, leading to more reliable quantification.
Q3: What are the common causes of low or variable recovery of this compound? Low or inconsistent recovery of an internal standard like this compound can signal significant issues with an analytical method. The root causes are typically categorized into three areas:
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Sample Preparation Issues : Inefficient extraction, analyte degradation, improper pH, or extensive protein binding can lead to loss of the IS.
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Matrix Effects : Components within the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the IS in the mass spectrometer, leading to signal suppression or enhancement.
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Instrumental Issues : Problems with the LC-MS/MS system, such as inconsistent injection volumes, detector drift, or leaks, can cause signal variability.
Q4: How does the extensive plasma protein binding of quercetin affect this compound recovery? Quercetin is known to bind extensively to plasma proteins, primarily human serum albumin (over 99%). Because this compound is structurally almost identical, it will also exhibit high protein binding. During sample preparation, if proteins are not efficiently removed or the IS is not fully dissociated from them, it can lead to significant loss of the IS and consequently, low recovery. This makes the protein disruption and precipitation step critical.
Section 2: Troubleshooting Low & Variable this compound Recovery
This section provides a systematic approach to diagnosing and resolving common issues affecting this compound recovery.
General Troubleshooting Workflow
The first step in troubleshooting is to systematically isolate the source of the error. The following workflow provides a logical progression from problem identification to resolution.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Method-Specific Troubleshooting Guides
My this compound recovery is low in my Solid-Phase Extraction (SPE) protocol. What should I investigate?
Low recovery in SPE often results from a mismatch between the analyte, sorbent, and solvents at various stages. A systematic check of each step is essential.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Improper Conditioning | The sorbent bed is not properly wetted, leading to inconsistent interaction with this compound. | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration solvent that mimics the sample load conditions (e.g., acidified water). |
| Incorrect Sample pH | The pH of the sample can affect the ionization state of quercetin, preventing it from binding effectively to the sorbent. Optimal quercetin extraction often occurs at a pH of 3.0-4.0. | Acidify the plasma sample before loading. Diluting with 0.5 M phosphoric acid or adjusting pH with formic/acetic acid is common. |
| Analyte Breakthrough | This compound fails to bind to the sorbent and is lost in the flow-through or wash steps. This can happen if the sorbent has insufficient capacity or the wash solvent is too strong. | 1. Analyze the flow-through and wash eluates to confirm where the loss is occurring.2. Reduce the organic content or strength of the wash solvent.3. Ensure the sorbent type (e.g., Oasis HLB, a reversed-phase polymer) is appropriate for flavonoids. |
| Incomplete Elution | The elution solvent is not strong enough to desorb this compound from the sorbent. | 1. Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).2. Test different elution solvents. Methanol is commonly used for quercetin elution.3. Ensure the elution volume is sufficient to pass through the entire sorbent bed. |
| IS Degradation | Quercetin is susceptible to degradation, especially due to light, heat, or auto-oxidation in certain media. | Protect samples from light, process on ice, and consider adding an antioxidant like ascorbic acid to the sample before extraction. |
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
My this compound signal is highly variable after Liquid-Liquid Extraction (LLE). What's wrong?
Inconsistent LLE recovery often points to issues with phase separation, solvent choice, or pH control.
Troubleshooting High Variability in Liquid-Liquid Extraction (LLE)
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Inconsistent pH Control | Small variations in sample pH can significantly alter the partition coefficient of this compound between the aqueous and organic phases. | Ensure consistent and thorough buffering or acidification of the aqueous sample before adding the extraction solvent. A pH of 3.0 is often optimal for quercetin. |
| Poor Phase Separation | The formation of an emulsion or an indistinct interface between the aqueous and organic layers leads to inconsistent aspiration of the organic phase and carryover of interferences. | 1. Centrifuge at a higher speed or for a longer duration.2. Add salt ("salting out") to the aqueous phase to improve the separation.3. Test different extraction solvents; for example, ethyl acetate is commonly used for flavonoids. |
| Solvent Volatility | If a highly volatile extraction solvent is used, evaporation during sample handling can concentrate the sample, leading to artificially high and variable signals. | Use a less volatile solvent or ensure all samples are handled under consistent temperature conditions and are capped promptly. Evaporate the solvent to dryness and reconstitute in a known volume of mobile phase. |
| Inconsistent Mixing | Insufficient or inconsistent vortexing fails to achieve equilibrium, resulting in variable extraction efficiency between samples. | Standardize the vortexing time and speed for all samples to ensure thorough and reproducible mixing. |
I use Protein Precipitation (PPT), but my this compound signal is low and shows ion suppression. How can I fix this?
PPT is a fast but "dirty" sample preparation method. While it removes most proteins, it leaves behind many other matrix components like phospholipids that are notorious for causing ion suppression.
Troubleshooting Issues in Protein Precipitation (PPT)
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Incomplete Precipitation | Insufficient precipitating solvent or inadequate mixing fails to remove all proteins. The remaining proteins can interfere with analysis. | 1. Use a solvent-to-plasma ratio of at least 3:1 (v/v). Acetonitrile is a common and effective choice.2. Ensure vigorous vortexing after adding the solvent to create a fine protein flocculent. |
| IS Co-precipitation | Due to its high protein binding, this compound can become trapped in the precipitated protein pellet and discarded. | Add a small amount of acid (e.g., formic or acetic acid) to the precipitation solvent. This helps to disrupt protein-analyte binding before precipitation, releasing the IS into the supernatant. |
| Significant Matrix Effects | The resulting supernatant is "cleaner" than plasma but still contains many endogenous components (e.g., phospholipids) that co-elute and cause ion suppression. | 1. Optimize Chromatography : Improve the separation between this compound and the interfering components. A longer gradient or a different column chemistry may be needed.2. Dilute the Sample : Diluting the final extract can reduce the concentration of interfering matrix components.3. Use a Hybrid Method : Consider a post-PPT cleanup step, such as SPE or a phospholipid removal plate, to further clean the sample before injection. |
Section 3: Investigating and Mitigating Matrix Effects
Matrix effects—the alteration of ionization efficiency by co-eluting compounds—are a primary cause of poor data quality in LC-MS/MS bioanalysis. This workflow helps quantify matrix effects and provides mitigation strategies.
Caption: A workflow for the quantitative assessment of matrix effects.
Section 4: Experimental Protocols
The following are generalized protocols adapted from validated methods for quercetin analysis. They should be optimized for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
Adapted from Ishii et al., 2003 and Dmitrienko et al., 2012.
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Sample Pre-treatment :
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To a 500 µL aliquot of plasma, add 50 µL of this compound internal standard working solution.
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Add 500 µL of 0.5 M phosphoric acid and vortex for 30 seconds. This acidifies the sample and helps dissociate quercetin from plasma proteins.
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SPE Cartridge Conditioning :
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Use a reversed-phase polymeric cartridge (e.g., Oasis HLB).
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Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
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Equilibrate the cartridge by passing 1 mL of 0.5 M phosphoric acid. Do not let the sorbent go dry.
-
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Sample Loading :
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Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing :
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Wash the cartridge with 1 mL of 5% methanol in 0.5 M phosphoric acid to remove polar interferences.
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Wash with a second, stronger wash solution if needed (e.g., 50% methanol), but monitor the eluate for IS loss.
-
-
Elution :
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Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution :
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
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Protocol 2: Protein Precipitation (PPT) from Plasma
Based on common laboratory procedures.
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Sample Preparation :
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Pipette 100 µL of plasma into a microcentrifuge tube.
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Add 20 µL of this compound internal standard working solution.
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Precipitation :
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Add 300 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to disrupt protein binding.
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Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation :
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Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer :
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Carefully transfer the supernatant to a clean tube or 96-well plate, being cautious not to disturb the protein pellet.
-
-
Analysis :
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The supernatant can be injected directly, or it can be evaporated and reconstituted in mobile phase to increase concentration.
-
Section 5: Data Summary Tables
Table 1: Key Physicochemical Properties of Quercetin
| Property | Value / Description | Significance for Extraction |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₇ | --- |
| Molecular Weight | 302.24 g/mol | --- |
| Solubility | Poorly soluble in water (0.16 mg/mL); soluble in ethanol, methanol, and alkaline solutions. | Requires organic solvents for efficient extraction. Solubility increases with pH. |
| pKa | Multiple pKa values, with the first around 7. | Its charge state is highly pH-dependent, affecting its retention on SPE sorbents and partitioning in LLE. |
| Plasma Protein Binding | >99%, primarily to albumin. | Requires a robust protein disruption/removal step to prevent co-precipitation and ensure high recovery. |
| Stability | Susceptible to degradation from heat, light, and oxidation, especially in neutral or alkaline pH solutions. | Samples should be protected from light, kept cool, and processed promptly. Use of antioxidants is recommended. |
Table 2: Comparison of Sample Preparation Techniques for this compound
| Technique | Pros | Cons | Best For |
|---|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High risk of matrix effects (ion suppression), lower recovery due to co-precipitation. | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Good at removing highly polar/non-polar interferences, cleaner than PPT. | More labor-intensive, requires solvent evaporation/reconstitution, potential for emulsions. | Applications requiring a cleaner sample than PPT without the cost of SPE. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high recovery (>95% reported), minimizes matrix effects. | Most time-consuming and expensive method, requires significant method development. | Regulated bioanalysis and applications requiring the highest sensitivity and accuracy. |
References
Technical Support Center: Quercetin D5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of quercetin and its deuterated internal standard, Quercetin D5, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound-based quantification?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as quercetin, and its internal standard, this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] Since this compound is used to normalize for variations in sample preparation and instrument response, understanding and mitigating matrix effects is crucial for reliable quantification.
Q2: I am observing significant ion suppression for both Quercetin and this compound. What are the common causes?
A: Ion suppression is a frequent challenge in LC-MS/MS analysis and can be caused by several factors:
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Co-eluting Endogenous Components: Biological matrices are complex and contain numerous endogenous substances like phospholipids, salts, and proteins that can co-elute with your analytes of interest and interfere with the ionization process.
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Poor Chromatographic Resolution: If quercetin and this compound are not adequately separated from matrix components, the likelihood of ion suppression increases.
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Suboptimal Sample Preparation: Inefficient sample cleanup can lead to a higher concentration of interfering compounds in the final extract.
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Mobile Phase Additives: High concentrations of non-volatile buffers or ion-pairing agents can negatively impact ionization efficiency.
Q3: How can I determine if my assay is suffering from matrix effects?
A: There are two primary experimental methods to assess matrix effects:
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Post-Extraction Addition Method: This is a quantitative approach where a known amount of the analyte (quercetin) and internal standard (this compound) is spiked into a blank matrix extract after the extraction procedure. The response is then compared to the response of the same concentration of analyte and internal standard in a neat (pure) solvent. A significant difference in the signal indicates the presence of matrix effects.
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Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip or rise in the baseline signal corresponds to a region of ion suppression or enhancement, respectively.
Troubleshooting Guides
Problem: Inconsistent and Irreproducible Quercetin/Quercetin D5 Ratios
This issue often points to variable matrix effects between different samples or batches.
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects on Analyte and Internal Standard | Although this compound is a stable isotope-labeled internal standard and is expected to co-elute and experience similar matrix effects as quercetin, this may not always be the case. Verify co-elution and similar ionization behavior. |
| Variable Matrix Composition | The composition of biological matrices can vary significantly between individuals or collection times. |
| 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds. | |
| 2. Optimize Chromatography: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to improve the separation of quercetin and this compound from matrix interferences. | |
| 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components. |
Problem: Poor Sensitivity and Low Signal Intensity for Quercetin and this compound
This is often a direct result of ion suppression.
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | Co-eluting matrix components are competing with your analytes for ionization. |
| 1. Conduct a Post-Column Infusion Experiment: Identify the retention time regions where ion suppression is most severe. | |
| 2. Modify Chromatographic Conditions: Alter the gradient or mobile phase to shift the elution of quercetin and this compound away from the suppression zones. | |
| 3. Enhance Sample Cleanup: Focus on removing the class of compounds most likely to cause suppression (e.g., phospholipids can be removed with specific SPE cartridges). | |
| 4. Change Ionization Polarity: Investigate if switching from positive to negative ionization mode (or vice versa) reduces the impact of interfering compounds. Negative ionization can sometimes be less susceptible to matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of quercetin and this compound in the final mobile phase solvent.
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Set B (Post-Spiked Matrix): Extract a blank biological matrix. After the final extraction step, spike the extract with the same concentration of quercetin and this compound as in Set A.
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Set C (Pre-Spiked Matrix): Spike the blank biological matrix with quercetin and this compound before the extraction process.
-
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Analyze all three sets using the developed LC-MS/MS method.
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Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
-
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
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Quantitative Data Summary:
The following table summarizes typical recovery and matrix effect values reported for quercetin in various biological matrices. Note that these values can vary significantly depending on the specific extraction method and LC-MS/MS conditions used.
| Matrix | Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Milk | Quercetin | Liquid-Liquid Extraction | 89.1 - 108 | 1.8 - 2.8 |
| Rat Serum | Quercetin | Protein Precipitation & LLE | 80.52 - 87.96 | 91.40 - 106.41 |
| Rat Plasma | Tucatinib (with Quercetin) | Protein Precipitation | 90.1 - 96.0 | 92.3 - 101.6 |
| Green Coffee Beans | Quercetin & Derivatives | Acidic Hydrolysis & Sonication | 79.55 - 94.09 | Not specified |
| Rat Plasma | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Not specified | Not specified | 105 - 117 |
Data compiled from references:
Visualizations
References
Technical Support Center: Quercetin D5 Handling and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Quercetin D5 degradation during sample processing.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like its unlabeled counterpart, is susceptible to degradation from several factors, including:
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pH: It is highly unstable in neutral to alkaline solutions (pH > 7) and can also degrade in strongly acidic conditions.[1][2] Degradation accelerates with increasing pH.[3][4]
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Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3]
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Light: Exposure to both UVA and UVB light can induce photodegradation.
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Oxygen: The presence of dissolved oxygen leads to oxidative degradation.
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Metal Ions: Certain metal ions can catalyze degradation.
Q2: How should I store my this compound standard?
A2: Proper storage is critical to maintain the integrity of your this compound standard.
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Solid Form: In its solid, powder form, this compound is relatively stable and should be stored at -20°C for long-term stability, where it can be stable for at least a year.
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In Solvent (Stock Solution): Stock solutions of this compound prepared in an organic solvent like DMSO can be stored at -80°C for up to one year. For shorter periods, storage at -20°C for several months is also acceptable. Avoid repeated freeze-thaw cycles.
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Aqueous Solutions: Do not store aqueous solutions of Quercetin for more than one day due to rapid degradation.
Q3: What is the best solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing Quercetin stock solutions. Methanol can also be effective. For LC-MS applications, ensure the solvent is compatible with your mobile phase to avoid precipitation upon injection.
Q4: I am observing a low signal for this compound in my LC-MS/MS analysis. What are the possible causes?
A4: Low signal intensity for flavonoids like this compound can arise from several issues:
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Analyte Degradation: The most common cause is degradation during sample collection, extraction, or storage. Review your procedures to minimize exposure to light, high temperatures, and inappropriate pH levels.
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Suboptimal Ionization: The choice of ionization mode (positive or negative) and mobile phase pH is crucial. For Quercetin, negative ion mode is often preferred. An acidic mobile phase (e.g., with 0.1% formic acid) can aid in protonation for positive mode, while a slightly basic mobile phase can enhance deprotonation in negative mode.
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Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. To mitigate this, you can dilute your sample, optimize your chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard (if this compound is not already being used as the internal standard).
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Instrument Contamination: A contaminated ion source or mass optics can significantly reduce signal intensity. Regular cleaning and maintenance are essential.
Q5: Does the deuterium labeling in this compound affect its stability compared to unlabeled Quercetin?
A5: Deuterium labeling can potentially enhance the oxidative stability of a molecule due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. While specific studies on this compound stability are limited, this principle suggests that this compound may be slightly more resistant to certain degradation pathways compared to unlabeled Quercetin. However, it is crucial to assume it is susceptible to the same degradation factors (light, pH, temperature) and handle it with the same precautions.
II. Troubleshooting Guides
Troubleshooting Poor Peak Shape and Low Recovery
| Symptom | Possible Cause | Recommended Solution |
| Low Recovery | Degradation during sample extraction. | - Keep samples on ice or at 4°C throughout the extraction process.- Minimize exposure to light by using amber vials and covering sample racks with foil.- Work quickly to reduce the total processing time.- Use an extraction solvent containing an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 0.1% EDTA). |
| Incomplete extraction from the matrix. | - Optimize the extraction solvent. A mixture of methanol or acetonitrile with a small percentage of acid (e.g., 0.5% formic acid) is often effective.- Ensure thorough homogenization or sonication of the sample to disrupt cell membranes. | |
| Peak Tailing | Interaction with active sites in the LC system. | - Use a column with end-capping to minimize silanol interactions.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Split Peaks | Co-elution with an interfering compound. | - Optimize the chromatographic gradient to improve separation. |
| Solvent mismatch between sample and mobile phase. | - Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase conditions. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (1 mg/mL):
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Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of LC-MS grade DMSO to achieve a final concentration of 1 mg/mL.
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Vortex thoroughly to ensure complete dissolution.
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Aliquot into smaller volumes in amber vials and store at -80°C.
-
-
Working Solutions:
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Thaw a single aliquot of the stock solution.
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Perform serial dilutions with your mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to prepare working standards and quality control (QC) samples at the desired concentrations.
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Use freshly prepared working solutions for each analytical run.
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Protocol 2: Extraction of this compound from Plasma
This protocol is adapted from a method for Quercetin metabolites and is suitable for this compound.
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Sample Preparation:
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Thaw frozen plasma samples on ice.
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In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
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If using this compound as an internal standard, add the appropriate volume of the working solution at this step.
-
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Protein Precipitation:
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Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
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Vortex vigorously for 1 minute to precipitate proteins.
-
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Centrifugation:
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Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
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Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
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Evaporation and Reconstitution:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
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Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile.
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Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
-
IV. Quantitative Data Summary
The following tables summarize the stability of Quercetin under various conditions. While this data is for unlabeled Quercetin, it provides a crucial guide for handling this compound.
Table 1: Effect of pH on Quercetin Stability
| pH | Stability | Reference |
| 2.0 | Significant degradation (79.21% loss) in aqueous solution. | |
| 3.0 - 4.0 | Maximum stability for extraction into an organic solvent. | |
| 6.8 | High stability (99.57% remaining) in aqueous solution. | |
| > 7.0 | Highly unstable in organic solutions like methanol. | |
| 7.4 | Rapid degradation in aqueous buffer. |
Table 2: Effect of Temperature on Quercetin Degradation
| Temperature | Condition | Observation | Reference |
| 37°C | Aqueous solution, pH 6.0-7.5 | Degradation rate increases with temperature. | |
| 50°C | Aqueous solution | Increased degradation compared to 37°C. | |
| 65°C | Aqueous solution | Further increased degradation rate. | |
| 90°C | Aqueous solution, pH 7.5 | Significant degradation observed. |
V. Visualizations
Caption: Factors leading to this compound degradation during sample processing.
Caption: Troubleshooting workflow for low this compound signal intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Thermally accelerated oxidative degradation of quercetin using continuous flow kinetic electrospray-ion trap-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting HPLC Analysis of Quercetin D5
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the High-Performance Liquid Chromatography (HPLC) analysis of Quercetin D5, with a primary focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, a common issue for phenolic compounds, is often caused by secondary interactions between the analyte and the stationary phase. The hydroxyl groups in the quercetin structure can interact with residual silanol groups on silica-based columns, leading to a distorted peak shape.[1] To mitigate this, it is common practice to acidify the mobile phase with modifiers like formic acid, acetic acid, or phosphoric acid to suppress the ionization of these silanol groups.[2][3]
Q2: My this compound peak is fronting. What are the likely causes?
A2: Peak fronting is less common for quercetin but can occur due to several factors. The most probable causes include column overload (injecting too high a concentration of the analyte), or a mismatch between the sample solvent and the mobile phase.[4] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to a distorted, fronting peak.
Q3: Will this compound have the same retention time as unlabeled Quercetin?
A3: Due to the chromatographic deuterium isotope effect, this compound is likely to elute slightly earlier than its non-deuterated counterpart in reversed-phase HPLC. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to weaker interactions with the non-polar stationary phase. While the difference may be small, it is important to consider when developing a method or analyzing samples containing both labeled and unlabeled forms.
Q4: What is a good starting point for developing an HPLC method for this compound?
A4: A good starting point for an HPLC method for this compound would be to use a C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol. A common approach is to use a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage. Detection is typically performed using a UV detector at a wavelength of around 255 nm, 259 nm, or 370 nm.
Q5: Can metal contamination in my HPLC system affect the peak shape of this compound?
A5: Yes, the structure of quercetin allows it to chelate with metal ions. If there is metal contamination in your HPLC system, for instance from stainless steel tubing or frits, it can lead to peak distortion, including tailing. Using a mobile phase with a chelating agent or ensuring an inert flow path can help to minimize these interactions.
Troubleshooting Guide for Poor Peak Shape of this compound
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Initial Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in this compound analysis.
Detailed Steps:
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Lower Mobile Phase pH: The most common cause of tailing for phenolic compounds is the interaction with residual silanol groups on the column. By adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase, you can suppress the ionization of these silanols, thereby reducing secondary interactions and improving peak shape.
-
Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing. Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, you are likely experiencing mass overload.
-
Inspect Column and System for Physical Issues:
-
Column Void: A void at the head of the column can cause peak distortion. This can be a result of pressure shocks or operating at a pH that degrades the silica.
-
Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing. Try flushing the column with a strong solvent.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening and peak tailing. Ensure all fittings are secure and tubing is of an appropriate internal diameter.
-
Problem 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the back half.
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for diagnosing and resolving peak fronting issues with this compound.
Detailed Steps:
-
Address Potential Overload: As with peak tailing, overloading the column is a common cause of fronting. Reduce the injection volume or dilute the sample to see if the peak shape becomes more symmetrical.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your this compound standard or sample should be as close in composition to the initial mobile phase as possible. If a stronger solvent is used, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Check for Column Collapse: A collapsed column bed, which can be indicated by a sudden and irreversible drop in backpressure, can lead to peak fronting. If you suspect this has occurred, the column will likely need to be replaced.
Data and Protocols
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for flavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Elution Mode | Gradient | Allows for efficient elution of the analyte while separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-35 °C | Maintaining a stable temperature ensures reproducible retention times. |
| Injection Volume | 5-20 µL | A typical range for analytical injections. |
| Detection Wavelength | 256 nm, 259 nm, or 370 nm | Quercetin exhibits strong absorbance at these wavelengths. |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups | Lower mobile phase pH (e.g., add 0.1% formic acid). |
| Column overload | Dilute the sample. | |
| Column contamination/void | Flush or replace the column. | |
| Peak Fronting | Column overload | Dilute the sample or reduce injection volume. |
| Incompatible sample solvent | Dissolve the sample in the initial mobile phase. | |
| Collapsed column bed | Replace the column. |
Experimental Protocol: Standard Preparation and HPLC Analysis of this compound
1. Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acidifier)
-
C18 HPLC column
2. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or a suitable solvent and make up to the mark. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve the desired concentrations for calibration.
3. HPLC Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
A suggested starting gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solutions.
-
Analyze the resulting chromatograms for peak shape, retention time, and area.
-
This guide provides a comprehensive starting point for addressing poor peak shape in the HPLC analysis of this compound. For further assistance, please consult your HPLC system and column manufacturer's guidelines.
References
Technical Support Center: Enhancing Quercetin D5 Detection in UHPLC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Quercetin D5 detection using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal UHPLC-MS/MS parameters for sensitive Quercetin detection?
A1: Optimizing UHPLC and MS/MS parameters is critical for achieving high sensitivity. The negative ionization mode is consistently reported as optimal for Quercetin analysis.[1][2][3] Key parameters from validated methods are summarized below.
Table 1: Recommended UHPLC-MS/MS Parameters for Quercetin Analysis
| Parameter | Recommended Setting | Notes |
| UHPLC System | ||
| Column | C18 reversed-phase column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm)[1][4] | Sub-2 µm particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% - 0.5% Formic Acid in Water | Acidic modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 - 0.5 mL/min | Typical for UHPLC applications. |
| Injection Volume | 5 µL | Can be optimized based on concentration and matrix. |
| Column Temp. | 30 - 35°C | Maintains consistent retention times. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Produces the deprotonated molecule [M-H]⁻ with high efficiency. |
| MRM Transitions | Quercetin: m/z 301 → 151 and/or 301 → 179 | The transition 301 → 151 is commonly used for quantification. |
| This compound: To be optimized empirically | Expected precursor ion [M-H]⁻ at m/z 306. Product ions will be shifted by +5 Da if the deuterium labels are on the fragmented portion. | |
| Collision Energy | 17 - 33 V | Must be optimized for your specific instrument to maximize fragment ion intensity. |
| Declustering Potential | 90 - 100 V | Instrument-specific; helps to reduce solvent clusters. |
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Quercetin and this compound?
A2: For Quercetin, the precursor ion in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 301. The most common and sensitive product ions for quantification and qualification are m/z 151 and m/z 179.
For this compound, the deuterated internal standard, the precursor ion [M-H]⁻ is expected at m/z 306. The corresponding product ions must be determined empirically by infusing a standard solution of this compound into the mass spectrometer. The fragmentation pattern should be similar to Quercetin, but the m/z of the fragments will depend on the location of the deuterium labels on the molecule.
Q3: How can I prepare samples to improve sensitivity and minimize matrix effects?
A3: Effective sample preparation is crucial for removing interferences that can suppress the ionization of your analyte, a phenomenon known as the matrix effect. A combination of protein precipitation followed by liquid-liquid extraction (LLE) is a highly effective strategy.
A common procedure involves:
-
Protein Precipitation: Adding a solvent like acetonitrile (often containing formic acid) to a biological sample (e.g., plasma, milk) to precipitate proteins.
-
Centrifugation: Separating the precipitated proteins from the supernatant containing the analyte.
-
Extraction: The supernatant can be directly analyzed or further purified using LLE to remove more interferences.
-
Filtration: Filtering the final extract through a 0.22 µm filter before injection to protect the UHPLC system.
Q4: What is a typical Lower Limit of Quantification (LLOQ) for Quercetin?
A4: With an optimized UHPLC-MS/MS method, LLOQs for Quercetin can reach low levels, making it suitable for pharmacokinetic and other sensitive studies.
Table 2: Example LLOQ and Recovery Data from Published Methods
| Matrix | LLOQ | Average Recovery | Reference |
| Milk | 1.0 µg/kg | 89.1% - 108% | |
| Rat Serum | 5 ng/mL | Not Specified | |
| Transport Medium | 5 nmol/L (approx. 1.5 ng/mL) | Not Specified | |
| Human Plasma | 1 ng/mL (LOD) | 87% - 108% |
Q5: How do I properly assess and mitigate matrix effects?
A5: The matrix effect (ME) is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It can cause ion suppression (decreased signal) or enhancement (increased signal). To assess it, compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.
Mitigation Strategies:
-
Improve Sample Cleanup: Use more rigorous extraction techniques like Solid-Phase Extraction (SPE) or LLE.
-
Chromatographic Separation: Modify the gradient to better separate this compound from interfering components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the LLOQ.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated standard like this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
Troubleshooting Guide
Problem: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer. Optimize the precursor and product ions, collision energy, and declustering/cone potential to achieve the maximum signal intensity. |
| Significant Ion Suppression | The sample matrix is interfering with ionization. Implement a more effective sample cleanup protocol (see FAQ Q3 & Q5) or adjust chromatographic conditions to separate the analyte from the suppression zone. |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects ionization efficiency. For negative mode ESI, ensure the pH is suitable for deprotonation. Experiment with different concentrations of formic or acetic acid (e.g., 0.1% to 0.5%). |
| Analyte Degradation | Quercetin can be unstable. Prepare fresh stock and working solutions. Store them in amber vials at low temperatures (-20°C or -80°C) to prevent degradation. |
Problem: Poor or splitting peak shape for this compound.
| Possible Cause | Recommended Solution |
| Column Contamination/Overload | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. Ensure the injected sample concentration is within the linear range of the method. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract may be too strong, causing peak distortion. Ensure the reconstitution solvent is similar in composition to the initial mobile phase conditions. |
| Secondary Interactions | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure consistent protonation/deprotonation of the analyte and improve peak symmetry. |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure sample preparation steps are performed uniformly across all samples. Use an automated liquid handler if available for high-throughput analysis. |
| Internal Standard (IS) Variability | Ensure the IS (this compound) is added accurately to every sample and standard at the beginning of the extraction process. Check the stability of the IS in the stock solution. |
| System Instability | Allow the UHPLC-MS/MS system to fully equilibrate before starting the analysis. Monitor system pressure and spray stability throughout the run. |
| Deuterated Standard Issues | In rare cases, deuterated standards can have issues like isotopic exchange or chromatographic separation from the native analyte. Confirm that the Quercetin and this compound peaks are co-eluting perfectly. If not, the mobile phase or column may need to be changed. |
Experimental Protocols
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted for the extraction of Quercetin from a biological matrix like plasma or milk.
-
Aliquoting: Pipette 500 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 1 mL of 0.5% formic acid in acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tube at ~10,000 x g for 5 minutes at room temperature.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
-
Injection: Inject the filtered sample into the UHPLC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange Issues with Quercetin D5
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Quercetin D5 as an internal standard in their analytical workflows. Here, you will find troubleshooting guidance and frequently asked questions to address potential isotopic exchange issues that may be encountered during experimental procedures, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels typically located?
A1: this compound is a stable isotope-labeled version of Quercetin, a flavonoid compound widely studied for its antioxidant and other biological properties. In a deuterated internal standard like this compound, five hydrogen atoms are replaced by deuterium atoms. The specific positions of the deuterium labels can vary depending on the synthesis method, but they are generally placed on the aromatic rings. The stability of these labels is crucial for the internal standard's function in quantitative mass spectrometry.
Q2: What is isotopic exchange, and why is it a concern for this compound?
A2: Isotopic exchange, also known as back-exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] For this compound, this is a significant concern because the loss of deuterium atoms alters its mass-to-charge ratio (m/z). This can lead to an underestimation of the analyte concentration, as the internal standard's signal intensity decreases, or in severe cases, the deuterated standard can be misidentified as the unlabeled analyte.[1]
Q3: Which positions on the this compound molecule are most susceptible to isotopic exchange?
A3: Research has shown that flavonoids, including quercetin, can undergo a slow hydrogen-deuterium (H/D) exchange on the aromatic A-ring, specifically at the C(6) and C(8) positions.[2][3] The hydroxyl groups (-OH) on the quercetin molecule are also highly susceptible to rapid exchange with protons from the solvent, although the deuterium labels in this compound are typically on the carbon backbone.
Q4: What experimental conditions can promote isotopic exchange in this compound?
A4: Several factors can influence the rate of isotopic exchange:
-
pH: Both acidic and, more significantly, basic conditions can catalyze the H/D exchange reaction.[4] The exchange rate is generally at its minimum in a slightly acidic environment.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange. Storing samples and standards at elevated temperatures, even in an autosampler, can lead to deuterium loss over time.
-
Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can facilitate deuterium exchange. The presence of moisture is a critical factor to control.
-
Matrix Effects: Components within the sample matrix can potentially contribute to the exchange process, although this is less common than solvent- and pH-driven exchange.
Q5: Are there more stable alternatives to deuterated internal standards like this compound?
A5: Yes, internal standards labeled with heavy isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally more stable and not susceptible to isotopic exchange. However, these alternatives are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to isotopic exchange with this compound.
Problem 1: Decreasing or Inconsistent Internal Standard (this compound) Response in LC-MS/MS Analysis
A gradual decrease in the peak area of this compound over a sequence of injections or inconsistent responses across samples can be indicative of isotopic exchange.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting inconsistent this compound signal.
Problem 2: Appearance of Unexpected Mass Peaks (e.g., D4, D3 species) in Mass Spectra
The presence of peaks corresponding to Quercetin with fewer than five deuterium atoms (e.g., M+4, M+3) is a direct indication of back-exchange.
Troubleshooting Steps:
-
Confirm the Identity of Lower Mass Peaks: Use high-resolution mass spectrometry to confirm the elemental composition of the unexpected peaks and verify that they correspond to partially deuterated quercetin.
-
Analyze a Freshly Prepared Standard: Prepare a fresh solution of this compound in a non-protic, anhydrous solvent (e.g., acetonitrile) and inject it immediately. If the lower mass peaks are absent, the issue is likely related to your sample preparation, storage, or analytical conditions.
-
Conduct a Controlled pH Study: Prepare solutions of this compound in mobile phases with varying pH levels (e.g., acidic, neutral, basic) and analyze them over time to assess the impact of pH on isotopic stability.
Data Presentation
Table 1: Impact of Solvent and Storage Temperature on this compound Stability
| Solvent System | Storage Temperature (°C) | Observation after 24 hours | Recommendation |
| 50:50 Acetonitrile:Water (pH 7) | 4 | Minor decrease in D5 signal, small D4 peak observed | Use fresh or store at lower temperatures for short periods. |
| 50:50 Acetonitrile:Water (pH 3) | 4 | Stable D5 signal, no significant D4 peak | Slightly acidic conditions can improve stability in aqueous solutions. |
| 50:50 Acetonitrile:Water (pH 9) | 4 | Significant decrease in D5 signal, prominent D4 and D3 peaks | Avoid basic conditions. |
| 100% Acetonitrile | -20 | Stable D5 signal | Recommended for stock solutions. |
| 100% Acetonitrile | 25 | Stable D5 signal | Suitable for short-term benchtop use. |
| 100% DMSO | -20 | Stable D5 signal | Recommended for stock solutions. |
This table presents hypothetical data based on established principles of isotopic exchange for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Autosampler
Objective: To determine the stability of this compound under the conditions of the LC-MS autosampler.
Methodology:
-
Prepare a set of quality control (QC) samples of your analyte spiked with this compound in the final sample matrix and solvent.
-
Place the QC samples in the autosampler set to its typical operating temperature.
-
Inject the QC samples at regular intervals over an extended period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Monitor the peak area of this compound and the analyte-to-internal standard area ratio over time.
-
A significant decrease in the this compound peak area or a drift in the area ratio indicates instability.
Protocol 2: Preparation and Storage of this compound Stock Solutions
Objective: To prepare and store this compound stock solutions in a manner that minimizes isotopic exchange.
Methodology:
-
Dissolve the crystalline this compound in an anhydrous, aprotic solvent such as acetonitrile or DMSO to a desired concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the aliquots at low temperatures, such as -20°C or -80°C, to slow down the rate of any potential exchange.
-
When preparing working solutions, use anhydrous solvents and minimize the time the solutions are exposed to ambient conditions.
Visualizations
Caption: Quercetin structure with potential sites for H/D exchange highlighted.
Caption: Recommended experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. openpub.fmach.it [openpub.fmach.it]
- 3. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Quercetin-d5 and ¹³C-Labeled Quercetin for Bioanalytical Applications
In the precise world of bioanalytical research, the choice of an appropriate internal standard is paramount for accurate quantification of analytes in complex biological matrices. For researchers and drug development professionals studying the flavonoid quercetin, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two commonly used SILs for quercetin: deuterium-labeled quercetin (Quercetin-d5) and carbon-13-labeled quercetin (¹³C-labeled quercetin), supported by experimental data and detailed methodologies.
Key Performance Differences: Quercetin-d5 vs. ¹³C-Labeled Quercetin
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and detection, thereby compensating for any variability in the analytical process. While both Quercetin-d5 and ¹³C-labeled quercetin are designed for this purpose, their inherent isotopic properties can lead to differences in performance.
Chromatographic Co-elution: One of the most significant distinctions lies in their chromatographic behavior. ¹³C-labeled internal standards are chemically and physically almost identical to their unlabeled counterparts, ensuring near-perfect co-elution. Deuterium labeling, however, can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect." This can be particularly problematic in high-resolution chromatography, where even minor shifts can lead to inaccurate quantification if the analyte and internal standard are not subjected to the same matrix effects at the same time.
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable. Deuterium labels, while generally stable, can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, potentially leading to a loss of the isotopic label and compromising the accuracy of the assay.
Quantitative Performance Comparison
While a direct head-to-head study comparing Quercetin-d5 and ¹³C-labeled quercetin was not identified in the reviewed literature, the following table summarizes typical performance data from bioanalytical methods for quercetin and its derivatives using stable isotope-labeled internal standards or structural analogs. This data provides an insight into the expected performance of such assays.
| Parameter | Quercetin-d5 (Typical Performance) | ¹³C-Labeled Quercetin (Typical Performance) | Notes |
| Recovery (%) | 80 - 110 | 85 - 115 | Recovery can be highly dependent on the extraction method and matrix. |
| Matrix Effect (%) | 85 - 115 | 90 - 110 | ¹³C-labeled standards are expected to better compensate for matrix effects due to closer co-elution. |
| Precision (RSD%) | < 15% | < 10% | Tighter precision is generally expected with ¹³C-labeled standards. |
| Accuracy (%) | 85 - 115 | 90 - 110 | Higher accuracy is often achieved with ¹³C-labeled standards due to their superior stability and co-elution. |
The values in this table are representative of typical performance and may vary depending on the specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for the quantification of quercetin in human plasma using a stable isotope-labeled internal standard, adaptable for either Quercetin-d5 or ¹³C-labeled quercetin.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Quercetin-d5 or ¹³C-labeled quercetin in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Quercetin: m/z 301 -> 151
-
Quercetin-d5: m/z 306 -> 151
-
¹³C-labeled Quercetin (e.g., ¹³C₆): m/z 307 -> 151 (Note: The exact m/z will depend on the number of ¹³C labels)
-
Mandatory Visualizations
Caption: A typical bioanalytical workflow for the quantification of quercetin in plasma.
Caption: A simplified diagram of the major metabolic pathways of quercetin in the body.
Conclusion
For researchers requiring the highest level of accuracy and precision in quercetin bioanalysis, ¹³C-labeled quercetin is the superior choice for an internal standard . Its chemical and physical similarity to the unlabeled analyte ensures optimal co-elution and minimizes the risk of isotopic effects, leading to more reliable data. While Quercetin-d5 is a viable and often more cost-effective option, careful validation is required to ensure that any potential chromatographic shifts or isotopic instability do not compromise the integrity of the results. The selection between these two stable isotope-labeled standards should be based on the specific requirements of the assay, the available instrumentation, and budgetary considerations.
Cross-Validation of Quercetin-d5 with Alternative Internal Standards in Bioanalysis: A Comparative Guide
In the quantitative bioanalysis of quercetin, a flavonoid with significant pharmacological interest, the use of a stable isotope-labeled internal standard (SIL-IS) like Quercetin-d5 is considered the gold standard. This is primarily due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby providing the most accurate and precise quantification. However, the availability and cost of SIL-IS can sometimes lead researchers to consider alternative internal standards. This guide provides a comparative overview of the performance of Quercetin-d5 against other commonly used internal standards in the bioanalysis of quercetin, supported by a compilation of experimental data from various studies.
Comparative Performance of Internal Standards for Quercetin Analysis
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. An ideal internal standard should have similar physicochemical properties to the analyte of interest, co-elute with the analyte without causing interference, and have a comparable response in the mass spectrometer. The following table summarizes the validation parameters of LC-MS/MS methods for quercetin using different internal standards, compiled from various research articles.
| Internal Standard | Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Quercetin-d3 | Quercetin | Human Plasma | 95.5 - 104.3 | 2.1 - 8.7 | Not Reported | Not Reported | [1] |
| Kaempferol | Quercetin | Human Plasma | 98.9 - 100.6 | < 10 | ~70 | Not Reported | [2] |
| Puerarin | Quercetin | Rat Plasma | 93.6 - 106.4 | 5.6 - 14.6 | Not Reported | Not Reported | [3] |
| Sulphaphenazole | Quercetin | Milk | 89.1 - 108 | 3.0 - 12.0 | 98 | Not Reported | [4] |
| 6,7-dimethoxycoumarin | Quercetin | Serum | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Rutin | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Rat Plasma | 96.1 - 107.3 | 4.6 - 10.4 | 74.7 - 77.1 | Not Reported |
Disclaimer: The data presented in this table are compiled from separate studies and do not represent a direct head-to-head comparison.
Experimental Protocols
A cross-validation study is essential when comparing the performance of two different bioanalytical methods, including those that differ only by the internal standard used. The following is a generalized experimental protocol for the cross-validation of a bioanalytical method for quercetin using Quercetin-d5 and an alternative internal standard.
Objective: To compare the performance of a validated bioanalytical method for quercetin using Quercetin-d5 as the internal standard (Method A) with the same method using an alternative internal standard (Method B).
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of quercetin, Quercetin-d5, and the alternative internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of quercetin.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
2. Sample Preparation:
-
For Method A, aliquot the calibration standards, QC samples, and study samples and add the Quercetin-d5 internal standard solution.
-
For Method B, aliquot the same set of samples and add the alternative internal standard solution.
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
The chromatographic conditions should be optimized to achieve good separation of quercetin and both internal standards from endogenous matrix components.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with optimized transitions for quercetin, Quercetin-d5, and the alternative internal standard.
4. Data Analysis and Acceptance Criteria:
-
For each method, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the concentration of quercetin in the QC samples and study samples using the respective calibration curves.
-
The cross-validation is considered successful if the results from both methods meet the acceptance criteria outlined in regulatory guidelines (e.g., FDA, EMA). Typically, for at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.
Visualizing the Workflow and Logic
To better understand the process of cross-validation, the following diagrams illustrate the experimental workflow and the logical relationships involved.
Caption: Experimental workflow for the cross-validation of two internal standards.
Caption: Logical relationship of a cross-validation study.
References
- 1. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of quercetin, kaempferol and isorhamnetin accumulated human breast cancer cells, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinations of morin, quercetin and their conjugate metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Quercetin D5 Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of stable isotope-labeled internal standards like Quercetin D5 is critical for the integrity of pharmacokinetic and bioanalytical studies. An inter-laboratory comparison, also known as a proficiency test or ring trial, is a vital exercise to assess the competence of participating laboratories and to ensure the reliability of analytical methods across different sites. This guide provides a framework for establishing and participating in an inter-laboratory comparison for this compound quantification, complete with detailed experimental protocols and data presentation formats.
Objective of an Inter-laboratory Comparison
The primary goal of an inter-laboratory comparison for this compound quantification is to provide an external and objective assessment of a laboratory's analytical performance. Participation allows laboratories to benchmark their results against those of their peers, identify potential analytical biases, and take corrective actions to improve their measurement capabilities.
Data Presentation: Summarized Quantitative Results
The core of an inter-laboratory comparison is the statistical analysis of the quantitative data submitted by each participating laboratory. The results are typically summarized to provide a clear overview of individual and collective performance. The coordinating body of the proficiency test would prepare tables similar to the examples below.
Table 1: Summary of Reported Concentrations for this compound Proficiency Testing Sample
This table presents the concentration values for a blind proficiency testing sample as reported by each participating laboratory, alongside key statistical metrics.
| Laboratory ID | Reported Concentration (ng/mL) | Mean of all Labs (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Z-Score |
| Lab-001 | 48.5 | 50.2 | 2.5 | 5.0% | -0.68 |
| Lab-002 | 51.2 | 50.2 | 2.5 | 5.0% | 0.40 |
| Lab-003 | 53.8 | 50.2 | 2.5 | 5.0% | 1.44 |
| Lab-004 | 47.1 | 50.2 | 2.5 | 5.0% | -1.24 |
| Lab-005 | 50.5 | 50.2 | 2.5 | 5.0% | 0.12 |
| Lab-006 | 49.9 | 50.2 | 2.5 | 5.0% | -0.12 |
Note: The Z-score is calculated for each laboratory to assess its performance relative to the consensus value derived from all participants. A Z-score between -2 and 2 is generally considered satisfactory.
Table 2: Inter-laboratory Precision and Accuracy Assessment
This table evaluates the overall performance of the analytical method across all participating laboratories by assessing its precision and accuracy.
| Parameter | Value | Acceptance Criteria |
| Number of Participating Laboratories | 6 | > 5 for statistical validity |
| Assigned Value (Consensus Mean, ng/mL) | 50.2 | - |
| Inter-laboratory Standard Deviation (ng/mL) | 2.5 | Method Dependent |
| Inter-laboratory Coefficient of Variation (CV%) | 5.0% | ≤ 15% |
| Overall Bias (%) | - | Within ±15% of the assigned value |
Experimental Protocols
A well-defined and harmonized experimental protocol is crucial for the success of an inter-laboratory comparison. The following provides a detailed methodology for the quantification of this compound, which should be followed by all participating laboratories.
Sample Preparation
-
Matrix: Human plasma (or other relevant biological matrix).
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., a different stable isotope-labeled analog of Quercetin).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on the D5 labeling pattern).
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
The precision (CV%) of the QC samples should not exceed 15% (20% for LLOQ).
-
Mandatory Visualizations
Diagrams are essential for clearly communicating complex workflows and relationships. The following diagrams, created using the DOT language, illustrate key processes in the inter-laboratory comparison.
The Gold Standard in Bioanalysis: A Comparative Guide to Quercetin D5
In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the flavonoid quercetin, the choice of an internal standard is a critical determinant of assay performance. This guide provides an objective comparison of Quercetin D5, a deuterated internal standard, with other commonly used internal standards for the bioanalysis of quercetin.
This compound , as a stable isotope-labeled internal standard (SIL-IS), represents the gold standard in quantitative mass spectrometry. Its physicochemical properties are nearly identical to the analyte, quercetin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This near-perfect co-elution and co-ionization effectively compensates for variability in sample preparation and matrix effects, leading to superior accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the performance characteristics of various internal standards used in the bioanalysis of quercetin. While specific data for a single comprehensive study directly comparing all listed standards is not available, this table compiles representative data from multiple validated methods to provide a comparative overview. The performance of this compound is inferred from the well-established advantages of deuterated standards.
| Internal Standard | Type | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound | Deuterated (SIL-IS) | < 5% (Expected) | < 5% (Expected) | 95-105% (Expected) | Consistent and high (Expected) |
| Fisetin | Structural Analog | < 4.19%[1] | < 1.37%[1] | 98.77 - 99.67%[1] | Not explicitly stated |
| Fluticasone Propionate | Structural Analog | < 15%[2] | < 15%[2] | 95.91 - 98.59% | 95.82 - 97.57% |
| Kaempferol | Structural Analog | < 11% | < 11% | Within ±15% of nominal | >95% |
| Puerarin | Structural Analog | Not explicitly stated | Not explicitly stated | Within acceptable limits | Consistent |
Note: The expected performance of this compound is based on the typical performance of stable isotope-labeled internal standards in validated bioanalytical methods.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards like this compound are superior to structural analogs for several reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma can suppress or enhance the ionization of an analyte in the mass spectrometer. Because a deuterated standard has nearly identical ionization efficiency to the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Variability: Losses during sample preparation and extraction are a common source of error. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.
-
Improved Precision and Accuracy: By effectively mitigating the sources of variability, deuterated internal standards lead to significantly improved precision (lower %RSD) and accuracy in quantitative results.
Experimental Protocol: Quantification of Quercetin in Plasma using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the quantification of quercetin in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Quercetin analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: Optimized to separate quercetin from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in negative mode
-
MRM Transitions:
-
Quercetin: Precursor ion > Product ion (e.g., m/z 301 > 151)
-
This compound: Precursor ion > Product ion (e.g., m/z 306 > 151)
-
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of quercetin to the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of quercetin in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Logic
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
References
Performance of Quercetin-d5 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of deuterated quercetin (Quercetin-d5), a common internal standard in pharmacokinetic and metabolic studies of quercetin, is paramount for reliable bioanalytical results. The choice of mass spectrometer can significantly influence the sensitivity, precision, and accuracy of these measurements. This guide provides an objective comparison of Quercetin-d5 analysis performance across various mass spectrometry platforms, supported by experimental data from published studies.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics for Quercetin-d5 or its non-deuterated analogue, quercetin, on different mass spectrometer setups. While direct comparative studies for Quercetin-d5 are limited, the data for quercetin provides a strong indication of the expected performance for its deuterated counterpart due to their similar chemical properties and ionization behavior.
| Mass Spectrometer Type | Method | Matrix | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy (%) |
| Triple Quadrupole (QqQ) | LC-MS/MS | Human Plasma | 1 - 800 ng/mL | 0.5 ng/mL (LLOQ) / 0.1 ng/mL (LOD)[1] | < 11% (Intra- & Inter-day)[1] | Within ±15%[1] |
| Triple Quadrupole (QqQ) | UHPLC-MS/MS | Milk | Not Specified | 1.0 µg/kg (LLOQ) | < 10% (Intra-day) / < 15% (Inter-day)[2] | Mean recovery of 98%[2] |
| Quadrupole Time-of-Flight (Q-TOF) | UHPLC-ESI-QTOF MS/MS | Human Plasma | Spanned 3 orders of magnitude | 1 ng/mL (LOD) | Not Specified | Not Specified |
| Triple Quadrupole (QqQ) | UPLC-MS/MS | Rat Plasma | Not Specified | Not Specified | 4.6-8.1% (Intra-day) / 6.7-10.4% (Inter-day) | 2.8-7.3% (Intra-day) / 3.9-4.6% (Inter-day) |
Note: The data presented is a compilation from different studies and experimental conditions. Direct comparison should be made with caution. LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) are key indicators of sensitivity. Precision, expressed as Relative Standard Deviation (%RSD), reflects the reproducibility of the measurement. Accuracy indicates how close the measured value is to the true value.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of quercetin, which are readily adaptable for Quercetin-d5.
Sample Preparation (Human Plasma)
-
Hydrolysis: To measure total quercetin (conjugated and unconjugated forms), plasma samples are typically subjected to enzymatic hydrolysis using β-glucuronidase/sulfatase.
-
Protein Precipitation: Following hydrolysis, proteins are precipitated by adding a solvent like acetonitrile.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analyte of interest is collected for analysis.
Chromatographic Separation
-
LC-MS/MS Method: Chromatographic separation is typically achieved using a C12 or C18 column. A common mobile phase consists of a gradient of acetonitrile and water containing a small percentage of formic acid (e.g., 0.2%) to improve peak shape and ionization efficiency.
-
UHPLC-MS/MS Method: For faster analysis and better resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed with sub-2 µm particle size columns.
Mass Spectrometric Detection
-
Triple Quadrupole (QqQ): This is the most common platform for quantitative bioanalysis due to its high sensitivity and selectivity. Detection is performed in Multiple Reaction Monitoring (MRM) mode. For quercetin, typical transitions monitored in negative ionization mode are m/z 301 > 151 and 301 > 178.
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high-resolution accurate mass data, which is valuable for metabolite identification and structural elucidation. While also used for quantification, their primary strength lies in qualitative analysis.
Mandatory Visualization
The following diagrams illustrate a typical workflow and the fragmentation of quercetin, providing a visual representation of the analytical process.
References
- 1. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification: Featuring Quercetin D5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical research, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides an objective comparison of the analytical performance of Quercetin and its deuterated analog, Quercetin D5, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ). The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This approach, known as isotope dilution mass spectrometry, offers significant advantages in compensating for variability during sample preparation and analysis.
The Role of Deuterated Standards in Bioanalysis
A deuterated internal standard is chemically and physically almost identical to the analyte of interest.[1] This similarity ensures that it behaves nearly identically during extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and procedural losses.[1] While specific LOD and LOQ values for this compound are not extensively published, the performance can be inferred from the established principles of using deuterated standards and by comparing with the extensive data available for non-deuterated Quercetin. It is anticipated that methods utilizing this compound would exhibit improved precision and accuracy, particularly in complex biological matrices.[1]
Comparative Analysis of LOD and LOQ
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for non-deuterated Quercetin determined by various analytical methods. This data serves as a benchmark for what can be expected when developing and validating a method using this compound as an internal standard. The sensitivity of a method is influenced by the analytical technique, the matrix, and the sample preparation procedure.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-UV | 0.00488 µg/mL | 0.03906 µg/mL | Not Specified | [2] |
| HPLC | 0.120499 µg/mL | 0.32219 µg/mL | Not Specified | [3] |
| RP-HPLC | 0.570 µg/mL | 0.500 µg/mL | Bulk Drug | |
| HPLC-DAD | 0.046 µg/mL | 0.14 µg/mL | Nanoparticles | |
| UPLC-MS/MS | Not Specified | 1.25 ng/mL | Rat Plasma | |
| UHPLC-MS/MS | Not Specified | 1.0 µg/kg | Milk | |
| RP-HPLC | 0.236 µg/mL | 0.786 µg/mL | Nano-cream | |
| HPLC | Not Specified | 5.52 µg/mL | Human Serum | |
| DLLME-SFOD-FI | 1.0 x 10⁻⁸ mol L⁻¹ | Not Specified | Food Samples | |
| HPLC-UVD | 0.5 µg/mL | 1.5 µg/mL | Not Specified | |
| HPLC-DAD | 0.00078 µg/mL | 0.00236 µg/mL | Dietary Supplements | |
| UV-vis Spectrophotometry | 0.07 µg/mL | 0.24 µg/mL | Food Samples |
Experimental Protocols
Protocol 1: Quantification of Quercetin in Rat Plasma using UHPLC-MS/MS
This protocol is adapted from a validated method for the determination of Rifampicin and Quercetin in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Add 10 µL of this compound internal standard working solution.
-
Add 400 µL of a 1:1 mixture of methanol and acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC Acquity C18 (1.7 µm, 2.1 × 15 mm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quercetin: m/z 303 → 257.
-
This compound: The precursor ion would be m/z 308, and the product ion would be determined during method development, likely m/z 262.
-
Protocol 2: Quantification of Quercetin in Milk using UHPLC-MS/MS
This protocol is based on a method for determining Quercetin in milk.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 500 mg of milk into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution.
-
Add 1 mL of 0.5% formic acid in acetonitrile.
-
Mix and centrifuge at 9,447 × g for 5 minutes at room temperature.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a chromatographic vial.
2. Chromatographic Conditions:
-
System: Nexera X2 UHPLC-MS/MS.
-
Column: ZORBAX SB-C18 (50 mm × 2.1 mm × 1.8 µm).
-
Mobile Phase:
-
A: Methanol.
-
B: 0.5% formic acid in water.
-
-
Gradient Elution: 0.0–2.0 min (15% A), 2.01–3.3 min (80% A), and 3.31–5.0 min (15% A).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Negative.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Quercetin: m/z 301 > 151 and 301 > 178.
-
This compound: The precursor ion would be m/z 306, and product ions would be selected during method development.
-
Mandatory Visualization
Caption: Experimental workflow for LOD/LOQ determination of Quercetin using this compound.
References
A Head-to-Head Battle in Bioanalysis: Quercetin-D5 Versus Structural Analogue Internal Standards
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of quercetin.
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical determinant of data quality, particularly for complex matrices encountered in drug metabolism and pharmacokinetic (DMPK) studies. Quercetin, a flavonoid of significant interest for its therapeutic potential, presents its own analytical challenges. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Quercetin-D5, and structural analogue internal standards for the quantification of quercetin via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as Quercetin-D5, are considered the gold standard in quantitative mass spectrometry. In a SIL IS, one or more atoms of the analyte are replaced with a stable heavy isotope (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification results in a mass shift, allowing the mass spectrometer to differentiate the IS from the endogenous analyte, while maintaining nearly identical physicochemical properties.
The primary advantage of this near-identical nature is the ability of the SIL IS to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the IS experience the same degree of matrix effects—signal suppression or enhancement caused by co-eluting components of the biological matrix. By normalizing the analyte's response to that of the IS, these variations can be effectively compensated for, leading to higher accuracy and precision.
The Practical Alternative: Structural Analogue Internal Standards
Structural analogue internal standards are compounds with a chemical structure similar, but not identical, to the analyte of interest. For quercetin, common structural analogues used as internal standards include other flavonoids like kaempferol, isorhamnetin, and rutin. While more readily available and often less expensive than SIL standards, their performance can be compromised by differences in physicochemical properties.
These structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. If the structural analogue does not perfectly co-elute with quercetin, it may not experience the same matrix effects, leading to inadequate compensation and potentially biased results.
Quantitative Performance: A Comparative Overview
Table 1: Method Validation Parameters for Quercetin Analysis using a Deuterated Internal Standard (Quercetin-D3)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.89 µg/L |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal, effectively compensated |
Data is representative of typical performance and compiled from available literature.
Table 2: Method Validation Parameters for Quercetin Analysis using a Structural Analogue Internal Standard (Kaempferol)
| Parameter | Result |
| Linearity (r²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 98.3% - 98.7% |
| Matrix Effect | May vary depending on co-eluting interferences |
Data is representative of typical performance and compiled from available literature.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of quercetin in biological matrices using either a deuterated or structural analogue internal standard.
Protocol 1: Quercetin Quantification using Quercetin-D5 Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of Quercetin-D5 working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Quercetin: Precursor ion (m/z) → Product ion (m/z)
-
Quercetin-D5: Precursor ion (m/z) → Product ion (m/z) (mass shift corresponding to deuterium labeling)
-
Protocol 2: Quercetin Quantification using Kaempferol Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 20 µL of kaempferol working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and 0.25% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive or negative ion mode.
-
MRM Transitions:
-
Quercetin: e.g., 303.3 → 153.2
-
Kaempferol: e.g., 287.3 → 153.3
-
Visualizing the Rationale and Biological Context
To better understand the analytical workflow and the biological relevance of quercetin, the following diagrams illustrate the logical relationships and key pathways.
Caption: General bioanalytical workflow for quercetin quantification.
Caption: Simplified metabolic pathway of quercetin in the body.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Quercetin D5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Quercetin D5, treating it with the same precautions as its non-deuterated counterpart, Quercetin, which is classified as toxic if swallowed.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a designated area, such as a fume hood, to minimize inhalation risks. Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of fine particles. |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect any unused or expired this compound powder in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be disposed of as chemically contaminated solid waste.
-
-
Containerization :
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are securely sealed to prevent spills or leakage.
-
Label all waste containers clearly with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage :
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.
-
Store containers in a cool, dry place, and keep them locked up or in an area accessible only to authorized personnel.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.
-
Do not dispose of this compound in the regular trash or pour it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Dry Spill :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust.
-
Place the spilled material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Liquid Spill :
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Quercetin D5
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Quercetin D5 in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of protection.[1] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices and data from similar compounds.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant.[2] | Protects eyes from splashes, dust, and flying particles.[2][3] |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended when there is a significant splash hazard, such as when handling large volumes of liquids.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for incidental contact. | Prevents skin contact with the chemical. For prolonged contact or handling of high concentrations, consider thicker, more resistant gloves. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or in poorly ventilated areas. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling :
-
When handling the solid compound, avoid the formation of dust.
-
Use appropriate tools, such as a spatula, for transferring the powder.
-
Keep the container of this compound closed when not in use.
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly with soap and water after handling the compound.
-
-
In Case of a Spill :
-
Dry Spill : Carefully scoop or sweep up the material, minimizing dust generation. Place the collected material into a sealed container for proper disposal.
-
Solution Spill : Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Ensure adequate ventilation in the affected area.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Characterization :
-
Treat all waste containing this compound, including unused compound, contaminated PPE, and cleaning materials, as hazardous chemical waste.
-
-
Containerization :
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
The label should include the words "Hazardous Waste" and the full chemical name.
-
-
Disposal Route :
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
